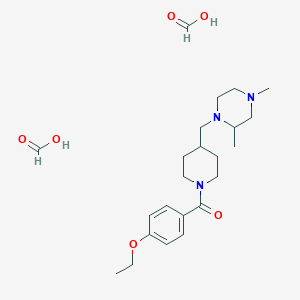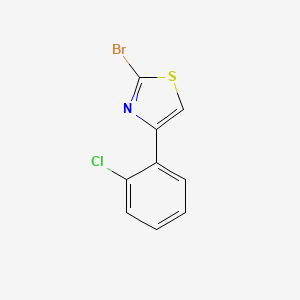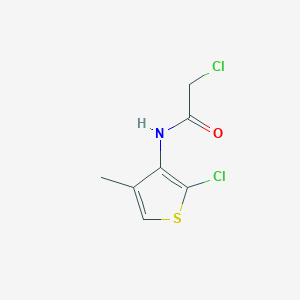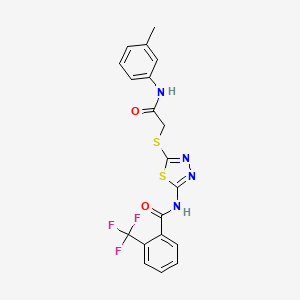
N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide derivatives involves various methods. For instance, a reductive cyclization method was developed for the synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides using iron-ammonium chloride in ethanol–water . Another paper describes a one-pot palladium-mediated synthesis of N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl) acetamide, which is a precursor to a PET biomarker . These methods highlight the versatility of synthetic approaches for acetamide derivatives, which could be applicable to the synthesis of "N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using various spectroscopic techniques. For example, the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . Similarly, the crystal and molecular structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide was determined, revealing the presence of N-H...O hydrogen bonds . These studies demonstrate the importance of structural analysis in understanding the properties of acetamide derivatives.
Chemical Reactions Analysis
The bioactivity of acetamide derivatives is often related to their chemical reactivity. For instance, bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides were found to undergo various transformations, including glucosylation and sulfation, as detoxification pathways in different organisms . The synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide involved nucleophilic aromatic substitution reactions . These reactions are crucial for the functionalization and application of acetamide derivatives in different fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of nitro and acetamido groups in the molecules of o-nitroacetanilide and its derivatives affects the chemical shift of neighboring protons in NMR spectroscopy . The bioactivity of these compounds, such as their phytotoxic effects and gene expression alterations in plants, is also a significant aspect of their chemical properties . Understanding these properties is essential for the development of new compounds with desired biological activities.
Aplicaciones Científicas De Investigación
Synthesis of AB-type Monomers for Polybenzimidazoles
The chemical compound N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide and its derivatives are utilized in the synthesis of AB-type monomers for polybenzimidazoles. This process involves the SN Ar reaction, leading to the development of novel monomers that could potentially have applications in creating high-performance polymers with unique thermal and chemical resistance properties. The research conducted by Begunov and Valyaeva (2015) highlights the potential of these compounds in polymer chemistry, particularly in synthesizing new materials with desirable mechanical and thermal characteristics Begunov & Valyaeva, 2015.
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research into the derivatives of N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide has shown promising anticancer, anti-inflammatory, and analgesic properties. Rani et al. (2014) developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents, focusing on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. Their findings suggest that certain compounds exhibit significant anticancer and anti-inflammatory activities, potentially offering new avenues for therapeutic development against diseases like breast cancer and neuroblastoma Rani, Pal, Hegde, & Hashim, 2014.
Bioactive Nitrosylated and Nitrated Derivatives
Girel et al. (2022) explored the bioactivity of nitrosylated and nitrated derivatives of N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide, focusing on their phytotoxic metabolites. These compounds were evaluated for their effects on various microorganisms and plants, revealing insights into their potential applications in understanding plant-microbe interactions and the development of bioactive substances with specific biological activities Girel, Schütz, Bigler, Dörmann, & Schulz, 2022.
Antioxidant and Anti-inflammatory Compounds
The synthesis and evaluation of novel derivatives of N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide have also been explored for their potential antioxidant and anti-inflammatory properties. Koppireddi et al. (2013) reported on a series of novel compounds evaluated for their anti-inflammatory and antioxidant activity, indicating that certain derivatives could serve as effective treatments for inflammatory conditions and oxidative stress Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013.
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given the lack of specific target information, it is challenging to predict the exact biochemical pathways this compound might influence .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6/c18-15(8-21-12-4-2-1-3-11(12)17(19)20)16-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOKBGBFMIXDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795050 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)
![1-(3-methoxybenzyl)-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2542761.png)
![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)
![4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2542764.png)
![N-(3,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2542765.png)


![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2542771.png)
![3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2542773.png)




![Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B2542780.png)